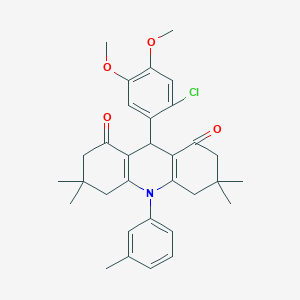![molecular formula C10H9NOS3 B307541 2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B307541.png)
2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 2-(methylthio)-1,3-thiazol-5(4H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Industrial Applications: The compound is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens, leading to cell lysis and death. In neuroprotective applications, the compound may act by modulating neurotransmitter levels and reducing oxidative stress .
Comparison with Similar Compounds
2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties, sulfathiazole is widely used in the treatment of bacterial infections.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Properties
Molecular Formula |
C10H9NOS3 |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C10H9NOS3/c1-6-3-4-7(14-6)5-8-9(12)15-10(11-8)13-2/h3-5H,1-2H3/b8-5- |
InChI Key |
UFWPFWLRSPGECK-YVMONPNESA-N |
SMILES |
CC1=CC=C(S1)C=C2C(=O)SC(=N2)SC |
Isomeric SMILES |
CC1=CC=C(S1)/C=C\2/C(=O)SC(=N2)SC |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)SC(=N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{7-Acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-ethoxyphenyl acetate](/img/structure/B307458.png)
![3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1-methyl-1H-indol-3-yl)methyl]-1-methyl-1H-indole](/img/structure/B307460.png)
![10-(4-bromophenyl)-9-[3-ethoxy-4-(2-propynyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B307462.png)

![{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile](/img/structure/B307464.png)
![2-{2,3-DIBROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}-N~1~-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B307465.png)
![Methyl 4-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307466.png)

![1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B307468.png)
![2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide](/img/structure/B307470.png)
![ethyl 4-{5-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307471.png)
![4-[Bis(1-methylindol-3-yl)methyl]-2,6-diiodophenol](/img/structure/B307476.png)
![3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE](/img/structure/B307477.png)
![3-[7-Acetyl-3-(benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromophenyl acetate](/img/structure/B307481.png)
